![molecular formula C19H17N3O5S2 B2752237 Methyl 4-(2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamido)benzoate CAS No. 1172954-99-2](/img/structure/B2752237.png)
Methyl 4-(2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamido)benzoate
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Overview
Description
“Methyl 4-(2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamido)benzoate” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Scientific Research Applications
Synthesis Methodologies
Several studies focus on the synthesis of drug-like compounds and intermediates, highlighting methodologies that might relate to the synthesis or functional exploration of Methyl 4-(2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamido)benzoate. For instance, a general method for the solution-phase parallel synthesis of various drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives employs cyclization reactions, which could be analogous to methods used for synthesizing compounds with similar structural motifs (Park et al., 2009).
Photophysical Properties
Research into the photophysical properties of thiazoles with sulfur-containing functional groups offers insights into how such compounds interact with light and their potential applications in materials science, sensing technologies, or biological studies. These properties are crucial for developing fluorescent molecules or sensors (Murai et al., 2018).
Antiarrhythmic Activities
Compounds with structures similar to Methyl 4-(2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamido)benzoate have been explored for their potential antiarrhythmic activities. For example, the class III antiarrhythmic activity of novel substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides indicates a potential avenue for therapeutic application in cardiovascular diseases (Ellingboe et al., 1992).
Drug Discovery Building Blocks
The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives showcases the utility of structurally complex thiazoles as building blocks in drug discovery. These compounds allow for extensive exploration of chemical space around potential drug candidates, indicating the relevance of Methyl 4-(2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamido)benzoate-like molecules in the development of new therapeutics (Durcik et al., 2020).
Mechanism of Action
Target of Action
The primary target of Methyl 4-(2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamido)benzoate is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the inflammatory process, catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins .
Mode of Action
The compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition reduces the production of key pro-inflammatory mediators, prostaglandins . The compound’s selective binding with the COX-2 receptor has been demonstrated in vitro .
Biochemical Pathways
By inhibiting the COX-2 enzyme, the compound affects the arachidonic acid pathway , reducing the production of prostaglandins . Prostaglandins are key mediators in inflammation, pain, and fever, so their reduction can alleviate these symptoms .
Result of Action
The inhibition of the COX-2 enzyme and the subsequent reduction in prostaglandin production can lead to anti-inflammatory effects . This can result in the alleviation of symptoms in conditions such as arthritis, pain, and fever .
properties
IUPAC Name |
methyl 4-[[2-(4-methylsulfonylanilino)-1,3-thiazole-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-27-18(24)12-3-5-13(6-4-12)20-17(23)16-11-28-19(22-16)21-14-7-9-15(10-8-14)29(2,25)26/h3-11H,1-2H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGTUYHGZPEHEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamido)benzoate |
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